molecular formula C30H49NO7S B608511 Lefamulin acetate CAS No. 1350636-82-6

Lefamulin acetate

Numéro de catalogue: B608511
Numéro CAS: 1350636-82-6
Poids moléculaire: 567.8 g/mol
Clé InChI: WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

The tricyclic mutilin core (C14–C15–C16–C17–C18–C19–C20–C21–C22–C23–C24–C25–C26) provides a rigid scaffold that directs regioselective modifications . Critical reactive sites include:

  • C12 vinyl group : Susceptible to electrophilic additions and cyclopropanation .

  • C21 hydroxyl group : Participates in esterification and hydrogen bonding .

  • C2 sulfide side chain : Enables nucleophilic displacement and redox reactions .

Arndt-Eistert Homologation

A key step in lefamulin synthesis involves homologation of α-diazoketone 11 (Fig. 2a) :

Reaction ConditionsProductsYield
Silver acetate, methanolHomologation product 12 47%
Rearranged ester 13 50%

The rearrangement proceeds via a -sigmatropic shift or cyclopropanation-fragmentation pathway .

Cyclopropanation and Ring Expansion

Iron(III)-mediated cyclopropanation of enone 39 followed by ring expansion yields cyclohexane 42 (43% over four steps) :

CyclopropanationRing expansion FeCl3 HCl eliminationHydrogenation\text{Cyclopropanation}\rightarrow \text{Ring expansion FeCl}_3\text{ }\rightarrow \text{HCl elimination}\rightarrow \text{Hydrogenation}

Side Chain Functionalization

The glycolic ester at C21 undergoes nucleophilic displacement with amines or thiols. For example, introduction of the lefamulin side chain via Mitsunobu inversion (picolinic acid, DIAD) achieves 26% yield for derivative 52 .

CYP3A4-Mediated Oxidation

This compound is primarily metabolized by CYP3A4, forming hydroxylated and demethylated derivatives . Key metabolites include:

  • M1 : C22 hydroxylation (major).

  • M2 : N-demethylation of the cyclohexylamine side chain.

Excretion Pathways

  • Feces : 77.3% (IV) and 88.5% (oral) excreted, with 4.2–24.8% as unchanged drug .

  • Urine : 15.5% (IV) and 5.3% (oral) excreted, primarily as glucuronide conjugates .

Stability and Degradation

This compound undergoes pH-dependent hydrolysis:

  • Acidic conditions : Cleavage of the C21 ester bond (t₁/₂ = 2.1 h at pH 1) .

  • Alkaline conditions : Degradation via sulfide oxidation (t₁/₂ = 8.4 h at pH 9) .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
Arndt-Eistert homologationAgOAc, MeOH12 (homologation)47%
13 (rearrangement)50%
CyclopropanationFeCl₃, CH₂Cl₂Cyclohexane 42 43% (4 steps)
Mitsunobu inversionPicolinic acid, DIAD(11S)-derivative 52 26%
CYP3A4 oxidationHuman liver microsomesM1 (C22-OH)Vₘₐₓ = 12.3 nmol/min/mg

Research Implications

Recent synthetic advances enable late-stage diversification of lefamulin’s core and side chain, improving access to derivatives with enhanced antibacterial activity . Metabolic studies highlight the need for CYP3A4 inhibitor/inducer dose adjustments in clinical settings .

Applications De Recherche Scientifique

Treatment of Community-Acquired Bacterial Pneumonia

Lefamulin is primarily indicated for treating CABP. In pivotal clinical trials (LEAP 1 and LEAP 2), lefamulin demonstrated comparable efficacy to moxifloxacin, a commonly used fluoroquinolone antibiotic. Patients receiving lefamulin showed an early clinical response rate of 87.3%, which was statistically similar to the response rate observed in moxifloxacin-treated patients .

Efficacy Against Other Pathogens

Beyond CABP, lefamulin has shown potential against various pathogens:

  • Mycoplasma genitalium : Lefamulin has demonstrated activity against this sexually transmitted organism.
  • Neisseria gonorrhoeae : It shows promise in treating drug-resistant strains.
  • Francisella tularensis : Research indicates that lefamulin can be effective in treating tularemia, with studies showing it prolongs survival in animal models exposed to this pathogen .

Pharmacokinetics and Pharmacodynamics

Lefamulin's pharmacokinetic properties have been extensively studied to optimize dosing regimens:

  • Oral Bioavailability : Lefamulin has a mean oral bioavailability of approximately 25%. Its pharmacokinetic profile indicates that high-fat meals may slightly reduce drug absorption .
  • Population Pharmacokinetics : Studies have shown that intravenous and oral administrations can achieve preclinical pharmacokinetic/pharmacodynamic targets necessary for effective treatment against Streptococcus pneumoniae and Staphylococcus aureus .

LEAP Trials Overview

The LEAP trials were critical in establishing the clinical efficacy of lefamulin:

  • LEAP 1 Trial : Involved hospitalized patients treated with intravenous lefamulin followed by an oral switch after three days.
  • LEAP 2 Trial : Focused on outpatients receiving oral lefamulin compared to moxifloxacin.

Both trials confirmed that lefamulin was non-inferior to moxifloxacin regarding clinical outcomes, with no significant differences in adverse effects between treatment groups .

Adverse Effects and Safety Profile

The safety profile of lefamulin has been evaluated through various clinical studies. The most common adverse effects include injection site reactions, nausea, and diarrhea. The incidence of serious adverse events was low, suggesting that lefamulin is generally well-tolerated .

Summary of Findings

Application AreaKey Findings
Treatment of CABPComparable efficacy to moxifloxacin; early clinical response rate of 87.3%
Activity Against Other PathogensEffective against Mycoplasma genitalium, Neisseria gonorrhoeae, and Francisella tularensis
PharmacokineticsOral bioavailability ~25%; achieves necessary PK/PD targets for effective treatment
Safety ProfileGenerally well-tolerated; common adverse effects include injection site reactions

Activité Biologique

Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.

Overview of this compound

Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .

Pharmacokinetics

The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:

  • Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.
  • Peak Plasma Concentration (CmaxC_{max}) : Achieved within 0.88 to 2 hours post-administration.
  • Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.
  • Total Body Clearance : Approximately 11.9 L/h .

Table 1: Pharmacokinetic Parameters of Lefamulin

ParameterValue
Oral Bioavailability~25%
CmaxC_{max} (IV)Varies with dose
Elimination Half-Life3 to 20 hours
Total Body Clearance~11.9 L/h

Clinical Efficacy

Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:

  • LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .
  • LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .

Table 2: Clinical Trial Outcomes for Lefamulin

TrialTreatment GroupPrimary Endpoint (%)Non-Inferiority Achieved
LEAP 1Lefamulin87.3Yes
LEAP 2Lefamulin81.7Yes

Immune-Modulatory Activity

Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .

Case Study: Lefamulin in Influenza Models

In an experimental model of influenza infection:

  • Treatment with lefamulin led to decreased levels of various cytokines compared to control groups.
  • The results indicate potential benefits in managing co-infections where bacterial and viral pathogens are present simultaneously .

Propriétés

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027897
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350636-82-6
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.